An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Diethyl-3,3'-bioxolane
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Diethyl-3,3'-bioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthesis and detailed characterization workflow for the novel heterocyclic compound, 2,2'-Diethyl-3,3'-bioxolane (CAS No. 138610-20-5). Due to the limited availability of specific literature for this molecule, this document provides a comprehensive, hypothetical framework based on established principles of organic synthesis and analytical chemistry. It is intended to serve as a foundational resource for researchers interested in the preparation and evaluation of this and similar bioxolane structures. The guide includes a speculative synthetic protocol, detailed characterization methodologies, and representative data presented in a structured format for clarity and comparative analysis.
Introduction
2,2'-Diethyl-3,3'-bioxolane is a unique heterocyclic compound featuring two interconnected oxolane (tetrahydrofuran) rings, each substituted with an ethyl group at the 2-position. The connectivity at the 3 and 3' positions suggests potential for stereoisomerism, which could impart distinct physicochemical and biological properties. While specific applications for this compound are not yet documented, the bioxolane scaffold is of interest in medicinal chemistry due to its presence in some natural products and its potential to act as a chiral ligand or a core structure for novel therapeutic agents. This guide provides a theoretical pathway for its synthesis and a robust strategy for its structural confirmation and purity assessment.
Proposed Synthesis of 2,2'-Diethyl-3,3'-bioxolane
A plausible synthetic route to 2,2'-Diethyl-3,3'-bioxolane could involve the reductive coupling of a suitable precursor, such as 2-ethyl-3-oxotetrahydrofuran, or the cyclization of a di-epoxyalkane. A proposed two-step synthesis starting from readily available diethyl 2,3-diethylsuccinate is presented below.
Experimental Protocol: A Proposed Synthesis
Step 1: Reduction of Diethyl 2,3-diethylsuccinate to 2,3-Diethylbutane-1,4-diol
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To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl 2,3-diethylsuccinate in anhydrous diethyl ether dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
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Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Diethylbutane-1,4-diol.
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Purify the diol by vacuum distillation or column chromatography.
Step 2: Double Intramolecular Cyclization to form 2,2'-Diethyl-3,3'-bioxolane
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Dissolve the purified 2,3-Diethylbutane-1,4-diol in a suitable solvent such as dichloromethane or chloroform.
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Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid.
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Heat the reaction mixture to reflux and monitor the formation of the bioxolane by Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain 2,2'-Diethyl-3,3'-bioxolane as a mixture of diastereomers.
Caption: Proposed synthetic pathway for 2,2'-Diethyl-3,3'-bioxolane.
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2,2'-Diethyl-3,3'-bioxolane. A combination of spectroscopic and analytical techniques is proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the oxolane rings. The complexity of the spectrum in the ring region will depend on the stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum should reveal the number of unique carbon environments. Signals for the ethyl groups and the carbons of the bioxolane core are expected.
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2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign the proton and carbon signals and to confirm the connectivity between the two oxolane rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): This technique will be used to determine the exact mass of the molecule, which should correspond to the molecular formula C₁₂H₂₂O₂.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of the sample and to identify potential isomers based on their retention times and fragmentation patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2,2'-Diethyl-3,3'-bioxolane is expected to show strong C-O stretching vibrations characteristic of the ether linkages in the oxolane rings, as well as C-H stretching and bending vibrations for the alkyl groups.
Data Presentation
The following tables summarize the expected and known quantitative data for 2,2'-Diethyl-3,3'-bioxolane.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | Calculated |
| Exact Mass | 198.161979940 | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~0.9 (t, 6H, -CH₂CH₃ ), δ ~1.5 (q, 4H, -CH₂ CH₃), δ ~1.8-2.2 (m, 4H, ring CH₂), δ ~3.5-4.0 (m, 6H, ring CH and CH-O) |
| ¹³C NMR (CDCl₃) | δ ~10-15 (-CH₂CH₃ ), δ ~25-30 (-CH₂ CH₃), δ ~30-40 (ring CH₂), δ ~70-85 (ring CH and CH-O) |
| IR (neat) | ~2850-3000 cm⁻¹ (C-H stretch), ~1050-1150 cm⁻¹ (C-O stretch) |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: 199.1693; found: [Expected Value ± 5 ppm] |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 2,2'-Diethyl-3,3'-bioxolane. The proposed synthetic route leverages common and reliable organic transformations. The detailed characterization plan, employing a suite of modern analytical techniques, will be essential for unequivocally confirming the structure and purity of this novel compound. This document serves as a valuable starting point for researchers aiming to explore the chemistry and potential applications of 2,2'-Diethyl-3,3'-bioxolane and its derivatives. Further experimental work is required to validate the proposed methodologies and to investigate the biological activities and signaling pathways associated with this intriguing molecule.
